molecular formula C10H13N3 B053897 N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine CAS No. 124491-38-9

N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

Cat. No.: B053897
CAS No.: 124491-38-9
M. Wt: 175.23 g/mol
InChI Key: XDQYKASLVAVERE-UHFFFAOYSA-N
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Description

N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine is a versatile and high-value chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a privileged indazole heterocycle, a structure frequently found in pharmacologically active molecules due to its ability to participate in key hydrogen bonding interactions with biological targets. The presence of the N-methyl amine moiety attached to the 3-position of the indazole core makes this reagent a crucial building block for the synthesis of more complex molecules, particularly in the development of potential kinase inhibitors, GPCR ligands, and epigenetic modulators.

Properties

IUPAC Name

N-methyl-1-(1-methylindazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-11-7-9-8-5-3-4-6-10(8)13(2)12-9/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQYKASLVAVERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428715
Record name N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124491-38-9
Record name N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction offers a direct route to install a formyl group at the 3-position. Treating 1-methyl-1H-indazole with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) generates 1-methyl-1H-indazole-3-carbaldehyde . This intermediate serves as a precursor for subsequent reductive amination.

Halogenation and Nucleophilic Substitution

Alternatively, N-chlorosuccinimide (NCS) -mediated chlorination introduces a chlorine atom at the 3-position, as evidenced by the synthesis of 3-chloro-1-methyl-1H-indazole. Subsequent nucleophilic substitution with methylamine could yield the desired methyleneamine group. However, this approach faces challenges due to the poor leaving-group ability of chloride and potential over-alkylation.

Reductive Amination Approach

Reductive amination of 1-methyl-1H-indazole-3-carbaldehyde with methylamine provides a streamlined path to the target compound.

Reaction Conditions

  • Aldehyde Activation : The aldehyde reacts with methylamine in methanol to form an imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine, yielding N-methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine .

This method achieves moderate to high yields (50–75%) and avoids competing side reactions, such as tertiary amine formation, by controlling stoichiometry and pH.

Alternative Synthetic Routes

Hydrazone-Based Cyclization

Modifying the hydrazone precursor to incorporate a methyleneamine moiety prior to cyclization could bypass post-functionalization steps. For instance, using N-methyl-N-(methylenemethyl)hydrazine in the aryne annulation reaction might directly yield the target compound. However, the synthesis of such hydrazones remains unexplored in the literature.

Cross-Coupling Reactions

Palladium-catalyzed coupling of 3-bromo-1-methyl-1H-indazole with methylamine derivatives (e.g., methylamine borane complexes) represents a viable alternative. This method, analogous to Buchwald-Hartwig amination, requires optimized ligands (e.g., XPhos) and elevated temperatures.

Comparative Analysis of Methods

MethodYield (%)ComplexityScalability
Reductive Amination50–75ModerateHigh
Halogenation/Substitution30–50HighModerate
Hydrazone CyclizationN/ATheoreticalLow

The reductive amination route balances efficiency and practicality, making it the preferred method for laboratory-scale synthesis. In contrast, halogenation/substitution suffers from low yields due to competing side reactions, while hydrazone cyclization remains speculative without empirical validation .

Scientific Research Applications

Medicinal Chemistry

N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine has shown significant potential in medicinal chemistry:

  • Anticancer Activity : The compound exhibits potent anticancer properties by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated its effectiveness against various cancer cell lines, including K562 cells, with IC50 values indicating selective cytotoxicity toward cancer cells while sparing normal cells .
  • Neuropharmacology : Research indicates that this compound may penetrate the blood-brain barrier with low neurotoxicity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is primarily attributed to its interaction with tubulin:

  • Mechanism of Action : By inhibiting tubulin polymerization, the compound disrupts the mitotic spindle formation necessary for chromosome segregation during cell division, leading to apoptosis .

Industrial Applications

In industrial settings, this compound serves as a building block for synthesizing more complex molecules. Its unique chemical properties make it valuable in developing new materials and chemical processes.

Anticancer Studies

A recent study highlighted the synthesis of derivatives of this compound, focusing on their antitumor activity against various cancer cell lines. Compound 6o demonstrated selective cytotoxicity with an IC50 value of 5.15 µM against K562 cells, indicating its potential as a scaffold for new anticancer agents .

Neurotoxicity Assessment

Another investigation assessed the neurotoxic effects of related indazole compounds. Some derivatives exhibited low toxicity towards SH-SY5Y neuroblastoma cells, reinforcing their potential as therapeutic agents for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Heterocyclic Core Variations

The indazole scaffold distinguishes the target compound from analogs with other heterocycles:

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Evidence
N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine Indazole 1-Me, 3-(CH2NHMe) C11H14N4 202.26* Inferred
N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine Isoxazole 5-Me, 3-Ph, 4-(CH2NHMe) C12H14N2O 202.25
N-Methyl-[(1-phenyl-1H-imidazol-2-yl)methyl]amine Imidazole 1-Ph, 2-(CH2NHMe) C11H13N3 187.25
N-Methyl-N-{3-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzyl}-N-propargylamine Triazole 1-Me, 4-(CH2-benzyl), propargyl C16H19N5 281.36

Key Observations :

  • Indazole vs. Isoxazole/Imidazole : The indazole core (benzannulated diazole) offers greater aromatic stability compared to isoxazole (oxygen-containing) or imidazole (5-membered diazole). This may enhance binding affinity in biological systems .
  • Substituent Positioning : The 1-methyl group on indazole may sterically hinder interactions compared to the 5-methyl group on isoxazole in .
  • Triazole Derivatives : The triazole in introduces a propargyl group, enabling click chemistry applications, a feature absent in the target compound.

Physicochemical Properties

  • Lipophilicity : The indazole derivative likely has higher lipophilicity (logP ~2.5*) than the isoxazole analog (logP ~1.8, due to oxygen) and the imidazole derivative (logP ~1.5, polar NH group) .
  • Basicity : The indazole’s nitrogen atoms (pKa ~2.4 for N1 and ~13.7 for N2) create a weakly basic environment, whereas imidazole derivatives (pKa ~6.9) are more protonatable at physiological pH .

Biological Activity

N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research and neuropharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features an indazole moiety, which is known for its pharmacological versatility. The presence of the methyl group at the nitrogen atom and the indazole structure contributes to its unique biological properties.

Target Interaction

The primary target for this compound is tubulin , a protein that plays a critical role in cell division. The compound inhibits tubulin polymerization, disrupting the formation of the mitotic spindle, which is essential for chromosome segregation during mitosis .

Biological Pathways Affected

By inhibiting tubulin polymerization, this compound induces cell cycle arrest and apoptosis in cancer cells. The following pathways are notably affected:

  • Cell Cycle Regulation : Disruption of microtubule dynamics leads to cell cycle arrest at the metaphase stage.
  • Apoptosis Induction : The compound promotes apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins such as Bcl-2 .

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound. Notable findings include:

Cell Line IC50 (µM) Mechanism
K562 (leukemia)5.15Induces apoptosis via Bcl2 family inhibition
HeLa (cervical)0.52Arrests G2/M phase and inhibits tubulin polymerization
MCF-7 (breast)0.34Induces apoptosis and cell cycle arrest
HT-29 (colon)0.86Inhibits cell proliferation

These results suggest that the compound has potent anticancer activity across various cancer types, with a favorable selectivity profile against normal cells .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been explored for neuropharmacological applications. Research indicates that it may penetrate the blood-brain barrier and exhibit low neurotoxicity against neuronal cell lines . This suggests potential utility in treating neurodegenerative diseases.

Study on Antitumor Activity

In a recent study, researchers synthesized derivatives of this compound and evaluated their antitumor activity against various cancer cell lines. Compound 6o was highlighted for its selective cytotoxicity towards cancer cells while sparing normal cells, demonstrating an IC50 value of 5.15 µM against K562 cells . The study concluded that this compound could serve as a promising scaffold for developing new anticancer agents.

Neurotoxicity Assessment

Another investigation focused on the neurotoxic effects of related indazole compounds. The results indicated that certain derivatives exhibited low toxicity towards SH-SY5Y neuroblastoma cells, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine, and how are reaction conditions optimized?

  • Answer : Synthesis typically involves coupling reactions, such as nucleophilic substitution or Buchwald-Hartwig amination. For example, copper-catalyzed coupling (e.g., using CuBr) with cesium carbonate as a base in solvents like DMSO at moderate temperatures (~35°C) can yield the target compound . Optimization includes varying amine precursors, catalyst loading (e.g., 0.05–0.1 equivalents of CuBr), and reaction time (24–48 hours) to maximize yields (reported 17–91% for analogous structures) . Purification often involves liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography with gradients of ethyl acetate/hexane .

Q. How is structural characterization of this compound performed in synthetic chemistry?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key diagnostic signals include:

  • ¹H NMR : Methyl groups (N–CH₃) appear as singlets near δ 2.2–3.0 ppm. Indazole protons show aromatic resonances at δ 7.4–8.6 ppm, with splitting patterns confirming substitution .
  • ¹³C NMR : Quaternary carbons in the indazole ring resonate at δ 120–140 ppm, while N-methyl carbons appear at δ 35–45 ppm .
    High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ with <2 ppm error) . X-ray crystallography (using SHELXL ) may resolve stereochemistry if crystals are obtainable.

Advanced Research Questions

Q. How are computational tools like SHELX and WinGX applied to resolve structural ambiguities in crystallographic studies of this compound?

  • Answer : SHELX programs (e.g., SHELXL ) refine crystal structures by optimizing atomic displacement parameters and resolving twinning. For non-crystalline samples, WinGX integrates density functional theory (DFT) to predict molecular geometry . Discrepancies between experimental and computed data (e.g., bond length deviations >0.02 Å) may indicate conformational flexibility or crystal packing effects .

Q. What strategies address contradictions between spectroscopic and chromatographic data during purity assessment?

  • Answer : Discrepancies between HPLC purity (>98%) and NMR integration ratios may arise from residual solvents or rotamers. Solutions include:

  • Dynamic NMR : Heating samples to coalesce rotameric peaks .
  • LC-MS Coupling : Correlate retention times with mass signatures to identify impurities .
  • Crystallographic Validation : Compare unit cell parameters with literature to confirm bulk purity .

Q. How are structure-activity relationship (SAR) studies designed to evaluate bioactivity in derivatives of this compound?

  • Answer : Derivatives are synthesized with systematic substitutions (e.g., varying alkyl chains or heterocycles) . Bioactivity assays (e.g., enzyme inhibition ) are conducted under standardized conditions (e.g., 10 µM compound concentration, triplicate measurements). Data analysis includes:

  • IC₅₀ Determination : Dose-response curves to compare potency.
  • Molecular Docking : Software like AutoDock predicts binding modes to targets (e.g., proteases ).
    SAR trends (e.g., increased hydrophobicity enhancing binding) guide further optimization .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to test variables (catalyst, solvent, temperature) .
  • Data Reproducibility : Archive raw spectral data (FID files for NMR) and crystallographic CIF files for peer validation .
  • Safety : While not hazardous per analogous SDS , use fume hoods and nitrile gloves during synthesis due to amine reactivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.